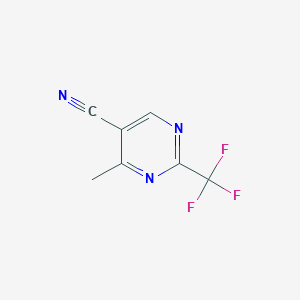
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a trifluoromethyl group at the second position, a methyl group at the fourth position, and a carbonitrile group at the fifth position of the pyrimidine ring.
Métodos De Preparación
The synthesis of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile typically involves the use of organolithium reagents. One common method includes the reaction of 2,4-dichloro-6-phenylpyrimidine with organolithium reagents to introduce the desired substituents at specific positions on the pyrimidine ring . The reaction conditions often involve low temperatures and the use of anhydrous solvents to ensure high regioselectivity and yield.
Análisis De Reacciones Químicas
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-deficient nature of the pyrimidine ring.
Suzuki-Miyaura Coupling: This reaction involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Aplicaciones Científicas De Investigación
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Anticancer Research: Pyrimidine derivatives, including this compound, have been studied for their potential as tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR).
Neuroprotection: The compound has been evaluated for its neuroprotective and anti-neuroinflammatory properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways:
EGFR Inhibition: The compound acts as an ATP mimicking tyrosine kinase inhibitor, binding to the active site of the epidermal growth factor receptor and inhibiting its activity.
Anti-inflammatory Pathways: The compound inhibits the NF-kB inflammatory pathway and reduces the expression of endoplasmic reticulum stress markers, thereby exerting its neuroprotective effects.
Comparación Con Compuestos Similares
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives that have similar structures and biological activities:
2-Chloro-4-(trifluoromethyl)pyrimidine: This compound shares the trifluoromethyl group but differs in the presence of a chlorine atom instead of a methyl group.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have shown potent CDK2 inhibitory activity and cytotoxic effects against cancer cell lines.
Pyrimidine-5-carbonitrile Derivatives: These compounds have been designed as ATP mimicking tyrosine kinase inhibitors and have shown significant anticancer activities.
Propiedades
Fórmula molecular |
C7H4F3N3 |
|---|---|
Peso molecular |
187.12 g/mol |
Nombre IUPAC |
4-methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H4F3N3/c1-4-5(2-11)3-12-6(13-4)7(8,9)10/h3H,1H3 |
Clave InChI |
PGTJEZYVHJRLGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


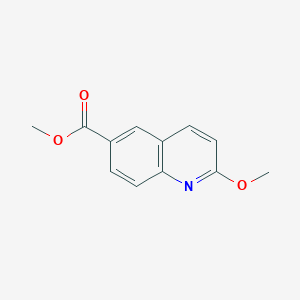
![Tert-butyl n-[(2-fluoro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B13656167.png)
![2-([1,1'-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13656174.png)
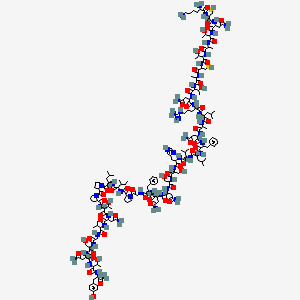
![9-([1,1'-Biphenyl]-3-yl)-9H-3,9'-bicarbazole](/img/structure/B13656185.png)
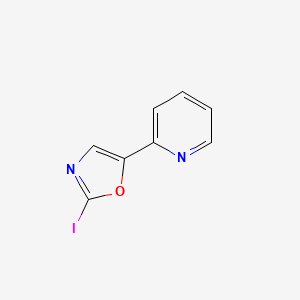


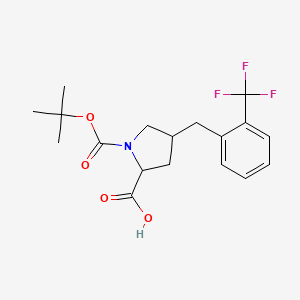
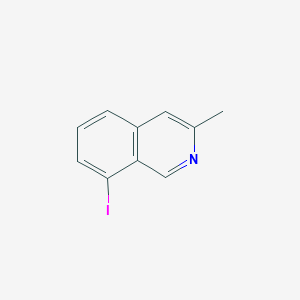

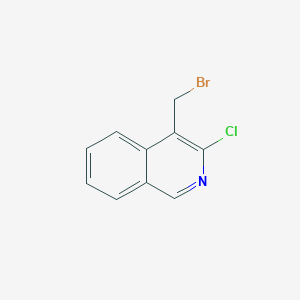
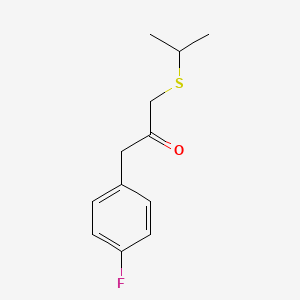
![7,14-dioctyl-4,11-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene](/img/structure/B13656253.png)
